molecular formula C4H5IN2 B1296369 2-Iodo-4-methyl-1H-imidazole CAS No. 73746-43-7

2-Iodo-4-methyl-1H-imidazole

Cat. No.: B1296369
CAS No.: 73746-43-7
M. Wt: 208 g/mol
InChI Key: MKYIDOKPUHVHJL-UHFFFAOYSA-N
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Description

2-Iodo-4-methyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. The presence of an iodine atom at the second position and a methyl group at the fourth position makes this compound unique. It is known for its applications in various fields, including pharmaceuticals, agrochemicals, and material sciences.

Scientific Research Applications

2-Iodo-4-methyl-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and is investigated for its therapeutic potential.

    Industry: The compound is utilized in the development of new materials, including polymers and dyes.

Safety and Hazards

2-Iodo-4-methyl-1H-imidazole is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling . It is also advised not to eat, drink, or smoke when using this product .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-4-methyl-1H-imidazole typically involves the iodination of 4-methyl-1H-imidazole. One common method includes the reaction of 4-methyl-1H-imidazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure the selective iodination at the second position.

Industrial Production Methods: Industrial production of this compound may involve similar iodination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-4-methyl-1H-imidazole undergoes several types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form various derivatives.

    Reduction Reactions: Reduction of the iodine atom can lead to the formation of 4-methyl-1H-imidazole.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products:

  • Substitution reactions yield various substituted imidazoles.
  • Oxidation reactions produce imidazole derivatives with different functional groups.
  • Reduction reactions result in the formation of 4-methyl-1H-imidazole.

Comparison with Similar Compounds

    4-Iodo-1H-imidazole: Similar structure but lacks the methyl group at the fourth position.

    2-Methyl-1H-imidazole: Similar structure but lacks the iodine atom at the second position.

    2-Iodoimidazole: Similar structure but lacks the methyl group at the fourth position.

Uniqueness: 2-Iodo-4-methyl-1H-imidazole is unique due to the presence of both an iodine atom and a methyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-iodo-5-methyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5IN2/c1-3-2-6-4(5)7-3/h2H,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKYIDOKPUHVHJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50314083
Record name 2-iodo-5-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50314083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73746-43-7
Record name 73746-43-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280629
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-iodo-5-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50314083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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